3-((8-Methoxyquinolin-4-yl)oxy)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(8-methoxyquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-7-3-6-13-14(8-9-18-16(13)15)20-12-5-2-4-11(17)10-12/h2-10H,17H2,1H3 |
InChI Key |
PRXHFBMPRCZEOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)OC3=CC=CC(=C3)N |
Origin of Product |
United States |
In Vitro Biological Evaluation of 3 8 Methoxyquinolin 4 Yl Oxy Aniline and Its Analogues
Antineoplastic Activity in Human Cancer Cell Lines
Analogues of 3-((8-Methoxyquinolin-4-yl)oxy)aniline, particularly those featuring an amino or substituted amino group at the 4-position of the quinoline (B57606) ring, have demonstrated notable cytotoxic and antiproliferative effects across a range of human cancer cell lines.
Research into 4-anilino-8-methoxyquinoline derivatives has revealed their potential as anticancer agents. For instance, a series of 8-methoxy-4-anilinoquinolines showed moderate antiproliferative activity against HeLa (cervical cancer) and BGC-823 (gastric cancer) cell lines. nih.gov Notably, compound 2i , which features an isopropyl group on the aniline (B41778) ring, exhibited remarkable inhibitory effects on both HeLa and BGC-823 cells. nih.gov
In another study, 4-anilino-8-methoxy-2-phenylquinoline derivatives were evaluated for their antiproliferative effects. Compound 11 from this series was found to be particularly active against the growth of solid tumor cells, including HCT-116 (colon cancer) and MCF7 (breast cancer).
The antiproliferative potency of these analogues is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. A comparison of 4'-COMe-substituted derivatives indicated that the position of the methoxy (B1213986) group on the quinoline ring is crucial for activity. For 3'-COMe substituted analogues, a hydroxyl group at the 8-position was more favorable for antiproliferative activity than a methoxy group.
One compound, 11 (an 8-hydroxy-2-phenylquinoline derivative), showed potent activity against HCT-116 and MCF7 cell lines, with GI50 values of 0.07 µM and <0.01 µM, respectively. Another analogue, compound 2i (an 8-methoxy-4-anilinoquinoline), displayed an IC50 of 7.15 µM against HeLa cells and 4.65 µM against BGC-823 cells. nih.gov
Antiproliferative Activity of 8-Methoxyquinoline (B1362559) Analogues
| Compound | Cancer Cell Line | Measurement | Value (µM) |
|---|---|---|---|
| Compound 11 (8-OH analogue) | HCT-116 (Colon) | GI50 | 0.07 |
| Compound 11 (8-OH analogue) | MCF7 (Breast) | GI50 | <0.01 |
| Compound 2i (8-OCH3 analogue) | HeLa (Cervical) | IC50 | 7.15 nih.gov |
| Compound 2i (8-OCH3 analogue) | BGC-823 (Gastric) | IC50 | 4.65 nih.gov |
Kinase Inhibitory Potency
The mechanism behind the antineoplastic activity of quinoline derivatives is often linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer development.
The c-Met receptor tyrosine kinase is a key target in cancer therapy, and 4-phenoxyquinoline derivatives have been explored as potent inhibitors. In one study, a series of novel 4-phenoxyquinoline derivatives were synthesized and evaluated for their c-Met kinase inhibitory activity. Most of the synthesized compounds showed significant cytotoxicity, and the most promising compound, 41 , demonstrated a c-Met IC50 value of 0.90 nM. This compound also displayed remarkable cytotoxicity against a panel of cancer cell lines, including HT-29 (colon) and A549 (lung), with IC50 values of 0.06 µM and 0.18 µM, respectively.
c-Met Kinase Inhibition by a 4-Phenoxyquinoline Analogue
| Compound | Target Kinase | Measurement | Value (nM) |
|---|---|---|---|
| Compound 41 | c-Met | IC50 | 0.90 |
The quinoline and quinazoline (B50416) scaffolds are known to be effective pharmacophores for targeting various receptor tyrosine kinases. For example, the activation of the Epidermal Growth Factor Receptor (EGFR) can stimulate Vascular Endothelial Growth Factor (VEGF), which promotes tumor angiogenesis primarily through its receptor, VEGFR-2. nih.gov Therefore, dual inhibition of EGFR and VEGFR-2 is a key strategy in cancer therapy. nih.gov Studies on 4-anilino-quinazoline derivatives, a structurally related class, have shown that substituents like the 6,7-dimethoxy group can enhance inhibitory effects against both EGFR and VEGFR-2. nih.gov However, specific IC50 values for the inhibition of VEGFR or AXL by 8-methoxy-4-(aminophenoxy)quinoline analogues were not identified in the reviewed literature.
Antimicrobial Efficacy
The antimicrobial properties of quinoline derivatives have been widely explored. The following sections detail the evaluation of analogues of this compound against various bacterial and fungal pathogens.
Antibacterial Screening Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli)
The antibacterial potential of quinoline derivatives has been investigated against both Gram-positive and Gram-negative bacteria. A study on novel 4-alkoxyquinolines revealed that the analogue N-(3-((6-methoxy-2-methylquinolin-4-yl)oxy)propyl)aniline did not show inhibitory activity against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) at a concentration of 20 μM, suggesting a degree of selectivity in its antimicrobial action. nih.gov
In contrast, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides demonstrated notable antimicrobial effects. One particular derivative, bearing a sulfamethazine (B1682506) moiety, was highly effective against E. coli, with a minimum inhibitory concentration (MIC) of 7.812 µg/mL. nih.gov This highlights how substitutions on the quinoline core can dramatically influence antibacterial potency. Other related structures, such as halogenated anilines, have also been shown to possess antimicrobial and antibiofilm activities against uropathogenic E. coli. nih.gov
Fluoroquinolone derivatives containing a 7-(4-alkoxyimino-3-amino-3-methylpiperidin-1-yl) moiety have exhibited considerable activity against several bacterial strains, including S. aureus and Klebsiella pneumoniae, with MIC values ranging from 0.06 to 8 µg/mL. capes.gov.br Furthermore, a complex of quinine (B1679958), a structurally related quinoline methanol (B129727) derivative, showed antibacterial activity against Gram-positive bacteria. mdpi.com
Table 1: Antibacterial Activity of Selected Quinoline Analogues
| Compound/Analogue | Bacterial Strain | Activity |
| N-(3-((6-methoxy-2-methylquinolin-4-yl)oxy)propyl)aniline | S. aureus, E. coli | No inhibition at 20 μM nih.gov |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine)benzenesulfonamide | E. coli | MIC: 7.812 µg/mL nih.gov |
| 7-(4-alkoxyimino-3-amino-3-methylpiperidin-1-yl)fluoroquinolone derivative | S. aureus, K. pneumoniae | MIC: 0.06-8 µg/mL capes.gov.br |
Antifungal Evaluation Against Select Fungal Pathogens (e.g., C. albicans, A. clavatus, A. niger)
The antifungal properties of quinoline derivatives have also been a focus of investigation. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were screened for their activity against unicellular fungi. The sulfamethazine derivative, which showed potent antibacterial activity, was also the most effective against Candida albicans, with a MIC of 31.125 µg/mL. nih.gov
The 8-hydroxyquinoline (B1678124) scaffold, a close relative of the 8-methoxyquinoline core, has been studied for its antifungal mechanism. These compounds have been shown to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane. scienceopen.com While specific data for this compound is not available, the general activity of related quinolines suggests potential in this area. For context, other classes of compounds have shown significant activity against C. albicans, with Kalopanaxsaponin A exhibiting MICs of 8–16 μg/mL and thonningianin A showing MIC₉₀ values ranging from 2 to 8 μg/mL against various strains, including fluconazole-resistant isolates. frontiersin.orgnih.gov
Against filamentous fungi like Aspergillus species, the echinocandin derivative LY303,366 has demonstrated potent in vitro activity, with geometric mean minimal effective concentrations (MECs) as low as 0.0039 mg/liter. nih.gov
Table 2: Antifungal Activity of Selected Quinoline Analogues and Other Compounds
| Compound/Analogue | Fungal Pathogen | Activity |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine)benzenesulfonamide | Candida albicans | MIC: 31.125 µg/mL nih.gov |
| Kalopanaxsaponin A | Candida albicans | MIC: 8–16 μg/mL frontiersin.org |
| Thonningianin A | Candida albicans | MIC₉₀: 2–8 μg/mL nih.gov |
| LY303,366 | Aspergillus spp. | GM MEC: 0.0039 mg/liter nih.gov |
Antiviral Activity Assessments (e.g., Anti-HIV-1)
The antiviral potential of quinoline-based structures has been explored, although specific data for this compound is limited. Research into novel anti-HIV agents has led to the synthesis of isoquinoline-based CXCR4 antagonists. These compounds, which bear a different nitrogen-containing heterocyclic core, have demonstrated excellent anti-HIV activity, with some analogues showing low nanomolar potency in various assays. nih.gov While structurally distinct, these findings indicate that quinoline and its isomers are viable scaffolds for the development of antiviral agents.
Other Pharmacological Activities (e.g., Antitrypanosomal, Antimalarial, Antileishmanial)
Beyond their antimicrobial and antiviral properties, quinoline analogues have been evaluated for their efficacy against a range of protozoan parasites.
Antitrypanosomal Activity: Analogues such as 4-phenyl-6-(pyridin-3-yl)pyrimidines have been investigated for their activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. Certain derivatives from this series displayed low micromolar antitrypanosomal activity. nih.gov
Antimalarial Activity: The quinoline core is famously present in the antimalarial drug quinine and its synthetic analogues. Studies on 8-aminoquinoline (B160924) derivatives, which are structurally related to the compound of interest, have shown significant in vivo activity against Plasmodium berghei in mice. nih.gov
Antileishmanial Activity: The 8-quinolinamine scaffold has been a foundation for the development of antileishmanial agents. For instance, 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol has demonstrated high efficacy against Leishmania donovani infections in hamsters. nih.gov This highlights the potential of 8-substituted quinolines in combating leishmaniasis.
Enzyme Inhibition Studies (e.g., Human Carbonic Anhydrase)
The inhibitory activity of quinoline derivatives has also been tested against various human enzymes. While there is no direct evidence for the inhibition of human carbonic anhydrase (hCA) by this compound, studies on related structures provide some insight. A series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were evaluated as inhibitors of several hCA isoforms. These compounds showed varied inhibitory profiles, with some derivatives being weak inhibitors of hCA I and II, and others showing more potent inhibition against the tumor-associated hCA IX isoform, with Kᵢ values in the nanomolar range. nih.gov These findings suggest that the quinolinone scaffold can be tailored to achieve isoform-selective inhibition of carbonic anhydrases.
Molecular Mechanisms of Action for 3 8 Methoxyquinolin 4 Yl Oxy Aniline Derivatives
Cell Cycle Modulation and Apoptosis Induction Pathways
The uncontrolled proliferation of cancer cells is a hallmark of the disease, often stemming from a dysregulated cell cycle and a failure to undergo programmed cell death, or apoptosis. Research into quinoline (B57606) derivatives suggests that these compounds can intervene in these fundamental processes.
Analysis of Cell Cycle Arrest Phases (e.g., G1/S, G2/M)
The cell cycle is a tightly controlled series of events that leads to cell division. Checkpoints at the G1/S and G2/M transitions ensure the fidelity of DNA replication and chromosome segregation. Certain anticancer agents can exploit these checkpoints to halt the proliferation of malignant cells.
Studies on various quinoline derivatives have demonstrated their capacity to induce cell cycle arrest. For instance, some quinoline alkaloids have been shown to enhance doxorubicin-induced arrest in the sub-G0/G1 phase of the cell cycle in cervical and hepatocellular carcinoma cells. nih.gov Other synthetic 2,3-arylpyridylindole derivatives, which share some structural similarities with quinolines, have been observed to cause a biphasic cell cycle arrest, inducing a G0/G1 arrest at lower concentrations and a G2/M arrest at higher concentrations in lung cancer cells. nih.gov This suggests that derivatives of 3-((8-methoxyquinolin-4-yl)oxy)aniline could potentially exert their effects by causing an accumulation of cells in specific phases of the cell cycle, thereby preventing their division and proliferation. The precise phase of cell cycle arrest can be dependent on the specific chemical structure of the derivative and the type of cancer cell being targeted.
Table 1: Illustrative Data on Cell Cycle Arrest by Quinoline-Related Compounds
| Compound Class | Cell Line | Effect on Cell Cycle | Reference |
| Quinoline Alkaloids | HeLa, HepG2 | Enhancement of Sub-G0/G1 Arrest | nih.gov |
| 2,3-Arylpyridylindole Derivatives | A549 | G0/G1 and G2/M Arrest | nih.gov |
| Chalcone Derivative 1C | A2780, A2780cis | G2/M Arrest | mdpi.com |
This table provides examples from related compound classes to illustrate the potential mechanisms of this compound derivatives, for which specific data is not yet available.
Investigation of Apoptotic Marker Expression (e.g., PARP Cleavage, Annexin V-FITC/PI staining)
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents work by triggering this cell death pathway. The induction of apoptosis can be confirmed by observing specific molecular markers.
Annexin V-FITC/PI staining is a common method used to detect apoptotic cells. nih.govabcam.comspringernature.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. nih.govabcam.com Another key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases, which are the executioner enzymes of apoptosis. nih.gov
Research on quinoline alkaloids has shown their ability to enhance doxorubicin-induced apoptosis, as evidenced by the cleavage of caspase-3 and its substrate PARP. nih.gov Similarly, other quinoline derivatives have been reported to induce apoptosis in various cancer cell lines. nih.govresearchgate.net These findings suggest that this compound derivatives may also trigger apoptotic cell death, a mechanism that can be quantified by analyzing the expression of markers like cleaved PARP and the percentage of Annexin V-positive cells.
Signal Transduction Pathway Inhibition
The survival and proliferation of cancer cells are often driven by the aberrant activation of intracellular signaling pathways. Targeting these pathways is a key strategy in modern cancer therapy.
Targeting PI3K/Akt/mTOR/GSK-3β Signaling Cascades
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. youtube.com Its dysregulation is a frequent event in many cancers. Glycogen synthase kinase 3 beta (GSK-3β) is another important kinase involved in this network.
The quinoline scaffold has been identified as a promising framework for the development of PI3K/mTOR dual inhibitors. nih.govfrontiersin.orgnih.gov Several 4-anilinoquinoline and imidazo[4,5-c]quinoline derivatives have demonstrated potent inhibitory activity against PI3K and mTOR. nih.govnih.gov For example, novel 4-acrylamido-quinoline derivatives have been shown to be potent PI3K/mTOR dual inhibitors, down-regulating key biomarkers of the pathway such as phosphorylated Akt and S6 ribosomal protein. nih.govfrontiersin.org This body of evidence strongly suggests that this compound derivatives could function by inhibiting one or more key kinases within the PI3K/Akt/mTOR pathway, thereby disrupting the pro-survival signaling in cancer cells.
Table 2: Examples of Quinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway
| Compound Type | Target(s) | Observed Effect | Reference(s) |
| 4-Anilino Quinoline Derivatives | PI3K/mTOR | Dual inhibitory effects | nih.gov |
| 4-Acrylamido-Quinoline Derivatives | PI3K/mTOR | Potent dual inhibitors | nih.govfrontiersin.org |
| Imidazo[4,5-c]quinoline Derivatives | PI3K/mTOR | Widely studied PI3K/mTOR inhibitors | nih.gov |
This table presents findings from structurally related quinoline derivatives to infer the potential activity of this compound derivatives.
Disruption of HGFR/MST1R Dual Kinase Pathways
The hepatocyte growth factor receptor (HGFR), also known as c-Met, and the macrophage-stimulating 1 receptor (MST1R), also known as RON, are receptor tyrosine kinases that play significant roles in tumor development, invasion, and metastasis.
There is evidence that certain compounds can dually inhibit these kinases. While specific studies on the dual inhibition of HGFR and MST1R by this compound derivatives are not yet prevalent, the inhibition of RON (MST1R) by small molecules is an active area of research. nih.gov Given the structural similarities between the kinase domains of c-Met and RON, it is plausible that derivatives from the quinoline class could be designed to target both receptors.
Modulation of HGF/c-Met Pathway
The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver of oncogenesis in a variety of cancers, promoting cell proliferation, motility, and invasion. nih.gov Consequently, c-Met has become an attractive target for cancer drug development.
The quinoline nucleus is a well-established scaffold for c-Met inhibitors. nih.govnih.gov Numerous 4-phenoxy-quinoline and other quinoline derivatives have been developed and evaluated for their c-Met inhibitory potential. nih.govcapes.gov.br These inhibitors typically bind to the ATP-binding site within the kinase domain of the c-Met receptor, blocking its activation and downstream signaling. nih.gov The structural features of this compound, particularly the quinoline core and the phenoxy linker, align with the pharmacophores of known c-Met inhibitors, suggesting a high likelihood that its derivatives could also function by modulating the HGF/c-Met pathway.
Modulation of Cellular Processes
The ability of cancer cells to migrate and invade surrounding tissues is a critical hallmark of metastasis. Research into quinoline derivatives has explored their potential to disrupt these complex processes.
Inhibition of Cell Migration and Invasion
While direct studies on this compound are limited, research on structurally related quinoline derivatives provides insights into potential mechanisms. For instance, certain quinoline-based compounds have been shown to impede cell migration and invasion in various cancer cell lines. These effects are often evaluated using in vitro methods such as the wound healing assay and the Transwell Matrigel invasion assay. nih.govbiomolther.orgsigmaaldrich.com The latter assay, in particular, assesses the ability of cancer cells to degrade and move through a basement membrane-like matrix, mimicking the in vivo invasion process. nih.gov The inhibition of these processes by quinoline derivatives may involve the modulation of signaling pathways that control the actin cytoskeleton, cell-cell adhesion, and the expression of matrix metalloproteinases (MMPs), which are enzymes crucial for breaking down the extracellular matrix. biomolther.org
Autophagy Pathway Interference (e.g., ATG5-dependent autophagy)
Autophagy is a cellular self-degradation process that can either promote cell survival or induce cell death, depending on the cellular context. Its role in cancer is complex, and targeting this pathway has emerged as a therapeutic strategy. Specific derivatives of the broader quinoline class have been identified as inducers of autophagy. Mechanistic studies have revealed that some of these compounds can exert their effects by targeting key proteins in the autophagy machinery. For example, certain 4,7-disubstituted quinoline derivatives have been found to induce autophagy by stabilizing the Autophagy-related 5 (ATG5) protein. ATG5 is a crucial component of the ATG12-ATG5-ATG16L1 complex, which is essential for the elongation of the autophagosomal membrane. By excessively stabilizing ATG5, these compounds can trigger autophagic cell death in cancer cells.
Reactive Oxygen Species (ROS) Mediated Cellular Responses
Reactive oxygen species are chemically reactive molecules containing oxygen that play a dual role in cellular signaling. While normal physiological levels of ROS are essential for various cellular functions, an imbalance leading to excessive ROS production can cause oxidative stress and cellular damage, a mechanism that can be exploited for anticancer therapy. Some quinoline-based compounds have been observed to induce the generation of ROS in cancer cells. This increase in intracellular ROS can trigger a cascade of events, including DNA damage, lipid peroxidation, and protein oxidation, ultimately leading to apoptotic cell death. The exact mechanisms by which these derivatives elevate ROS levels are still under investigation but may involve interference with mitochondrial electron transport chain function or the inhibition of cellular antioxidant systems.
Structure Activity Relationship Sar Studies of 3 8 Methoxyquinolin 4 Yl Oxy Aniline Derivatives
Impact of Substituents on Quinoline (B57606) Ring System on Biological Activity
The substitution pattern on the quinoline ring plays a pivotal role in determining the biological efficacy of 3-((8-Methoxyquinolin-4-yl)oxy)aniline derivatives.
The position and nature of the aniline (B41778) group at the C-4 position of the quinoline ring are critical for activity. The 4-phenoxyquinoline moiety is a key pharmacophoric element. nih.gov SAR studies have shown that the aniline group can be substituted with various moieties to modulate activity. For instance, the synthesis of 4-aminoquinoline (B48711) derivatives often involves the coupling of 4-chloroquinolines with different amines. nih.gov The reactivity of this coupling is influenced by the nature of the amine, with alkylamines and anilines showing different requirements for successful reaction. nih.gov The introduction of an aniline at the C-4 position is a common strategy in the design of kinase inhibitors. nih.gov
Alkoxy groups, particularly methoxy (B1213986) groups, at positions C-6, C-7, and C-8 of the quinoline ring significantly impact biological activity. For example, in the development of c-Met inhibitors, dimethoxyquinolines with an oxygen linker have demonstrated notable activity. nih.gov Specifically, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is a key intermediate in the synthesis of the multi-kinase inhibitor Cabozantinib. tdcommons.org The presence of methoxy groups at C-6 and C-7 is a feature of many potent kinase inhibitors. nih.gov Furthermore, studies on 8-substituted quinolines have highlighted the importance of hydroxyl and methoxy groups at the C-8 position for anticancer activity. nih.gov The conversion of a methoxy group at C-8 to a hydroxyl group has been observed to potentially enhance inhibitory potential. nih.gov
The following table summarizes the activity of some alkoxy-substituted quinoline derivatives:
| Compound | Substitution | Biological Target/Activity | Reference |
| 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | 6,7-dimethoxy | Key intermediate for Cabozantinib (c-Met inhibitor) | tdcommons.org |
| 8-Hydroxyquinoline (B1678124) derivatives | 8-hydroxy | Anticancer | nih.gov |
| 8-Methoxyquinoline (B1362559) derivatives | 8-methoxy | Anticancer | nih.gov |
The introduction of electron-withdrawing groups, such as a cyano (CN) group, at the C-3 position of the quinoline ring can have a pronounced effect on biological activity. While specific SAR data for a C-3 cyano group on this compound is not extensively detailed in the provided results, general studies on quinoline derivatives indicate that electron-withdrawing groups can significantly influence their properties. For instance, the presence of electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3) on the aniline portion of other quinoline derivatives was found to cause significant inhibition in certain assays, whereas electron-donating groups showed no such effect. nih.gov The synthesis of 3-haloquinolines, which are also electron-withdrawing, is of interest as the halogen atom can be crucial for bioactivity and allows for further structural modifications. nih.gov The presence of a cyano group has been noted as important for the anticancer activity of various bioactive molecules. nih.gov
Significance of Linker Moieties and Phenyl Ring Substitutions
The electronic properties of substituents on the terminal phenyl ring play a critical role in modulating biological activity. Studies on various quinoline derivatives have consistently shown that electron-withdrawing groups on the phenyl ring often lead to enhanced activity. nih.gov For example, in a series of dimethoxyquinolines, derivatives with electron-withdrawing groups like -Cl or -CF3 on the terminal ring were among the most active compounds. nih.gov Conversely, the presence of electron-donating groups on the phenyl ring can sometimes lead to reduced or no activity. nih.gov However, the effect can be context-dependent, as some studies on other heterocyclic systems have shown that electron-donating groups on a benzoyl ring can lead to higher anti-inflammatory activity. nih.gov The phenyl group itself can act as either an electron-donating or electron-withdrawing group depending on the substituent attached to it. quora.comreddit.com
The table below illustrates the impact of phenyl ring substituents on activity:
| Phenyl Ring Substituent | Electronic Effect | Impact on Biological Activity | Reference |
| -Cl, -CF3 | Electron-withdrawing | Increased activity | nih.gov |
| -NO2, -CF3 | Electron-withdrawing | Significant inhibition | nih.gov |
| Electron-donating groups | Electron-donating | No inhibition | nih.gov |
The nature of the linker between the quinoline and the phenyl ring is a key factor in determining the molecule's biological profile. The linker should ideally possess specific features, such as a five-atom distance between the quinoline and the aromatic moiety and the presence of hydrogen bond donor/acceptor groups. nih.gov The introduction of an N-CH2-CO fragment or similar heterocyclic linkers can significantly influence activity. For instance, in a series of quinoxaline (B1680401) derivatives, an NH linker at the third position was found to be essential for activity, while aliphatic linkers diminished it. mdpi.com The use of heterocyclic linkers, such as piperidine (B6355638) or pyrrole, is a common strategy in drug design to improve properties like cytotoxicity. biointerfaceresearch.com Specifically, compounds with a hydrazine (B178648) carboxamide linker have shown greater cytotoxic activity compared to those with a urea (B33335) linker. biointerfaceresearch.com
Conformational Preferences and Pharmacophore Elucidation of this compound Derivatives
The three-dimensional arrangement of a molecule and the spatial distribution of its critical chemical features are paramount to its interaction with a biological target. For derivatives of this compound, understanding their conformational preferences and elucidating a common pharmacophore model are crucial steps in rational drug design. These studies help to explain the observed structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs.
Conformational Analysis
The central ether linkage (C-O-C) between the quinoline and aniline moieties is a primary determinant of the molecule's conformation. The torsional angles around this bond define the relative orientation of the two aromatic systems. Computational modeling and, where available, X-ray crystallography of related compounds provide insights into these preferences. For instance, in a related N-[(2-chloro-8-methyl-quinolin-3-yl)methyl]-4-methoxy-aniline, the methoxy-substituted benzene (B151609) ring was found to form a significant dihedral angle of 70.22(4)° with the quinoline ring system nih.gov. This suggests that a non-planar conformation is likely preferred, which can have significant implications for how the molecule fits into a target's binding site.
Studies on similar 4-anilinoquinolines have also highlighted the importance of the conformation of the quinoline ring relative to the aniline group. The restricted conformation of the quinoline scaffold, compared to more flexible systems, may favorably pre-organize the molecule for binding to its target nih.gov. The cone angle of the amine linkage in 4-anilinoquinolines is around 60 degrees, which contrasts with the nearly flat conformation of analogous quinazolines soton.ac.uk. This inherent conformational bias can be a key factor in achieving selectivity for specific biological targets soton.ac.uk.
The methoxy group at the 8-position of the quinoline ring can also influence the conformational landscape. Its orientation relative to the rest of the molecule can impact steric interactions and the electronic environment of the quinoline nitrogen, potentially affecting its hydrogen bonding capacity.
Pharmacophore Elucidation
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For this compound derivatives, which have been investigated for various activities including kinase inhibition, a general pharmacophore can be inferred from SAR data of analogous compounds.
Pharmacophore models for related quinoline-based inhibitors often include a combination of the following features:
Hydrogen Bond Acceptors: The nitrogen atom within the quinoline ring is a critical hydrogen bond acceptor, often interacting with key residues in the hinge region of kinase domains. The oxygen atom of the ether linkage and the methoxy group can also serve as hydrogen bond acceptors.
Hydrogen Bond Donors: The amino group on the aniline ring is a primary hydrogen bond donor. Its position and ability to form hydrogen bonds are often crucial for anchoring the molecule in the binding pocket.
Aromatic/Hydrophobic Regions: The quinoline and aniline rings provide essential hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with non-polar residues in the target protein.
Positive Ionizable Feature: In some contexts, such as efflux pump inhibition, a protonable moiety, like the quinoline nitrogen, can be a key feature for activity nih.gov.
3D-QSAR (Quantitative Structure-Activity Relationship) studies on related 4-anilinoquinazoline (B1210976) derivatives have highlighted the importance of both steric and electrostatic fields for their inhibitory activity nih.gov. These models often reveal regions where bulky substituents are favored or disfavored and where positive or negative electrostatic potentials enhance activity. While specific to the quinazoline (B50416) scaffold, the general principles can be extrapolated to the quinolin-4-yloxyaniline core.
The table below summarizes the key pharmacophoric features and their potential roles based on studies of related quinoline and anilino-quinoline derivatives.
| Pharmacophoric Feature | Structural Element(s) | Putative Role in Biological Activity |
| Hydrogen Bond Acceptor | Quinoline Nitrogen, Ether Oxygen, Methoxy Oxygen | Interaction with hinge region residues in kinases; anchoring in the binding site. |
| Hydrogen Bond Donor | Aniline -NH2 group | Anchoring in the binding site; interaction with specific amino acid residues. |
| Aromatic/Hydrophobic Core | Quinoline Ring System, Aniline Ring | Hydrophobic interactions; π-π stacking with aromatic residues in the binding pocket. |
| Positively Ionizable Center | Quinoline Nitrogen (protonated) | Potential key interaction for specific targets like efflux pumps. |
Computational Chemistry Approaches in Investigating 3 8 Methoxyquinolin 4 Yl Oxy Aniline
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual compound libraries and for understanding the basis of molecular recognition. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them to identify the most stable binding mode.
For 3-((8-Methoxyquinolin-4-yl)oxy)aniline, molecular docking simulations can predict how it accommodates itself within a target's active site. The analysis focuses on identifying non-covalent interactions that stabilize the ligand-protein complex. The primary interactions expected for this compound would involve its key functional groups: the aniline (B41778) amine (-NH2), the ether oxygen, the quinoline (B57606) nitrogen, and the methoxy (B1213986) group.
Hydrogen bonds are particularly crucial for binding affinity and specificity. The aniline moiety's amine group can act as a hydrogen bond donor, while the lone pairs on the quinoline nitrogen, the ether oxygen, and the methoxy oxygen can all serve as hydrogen bond acceptors. The aromatic quinoline and aniline rings can also participate in π-π stacking or π-cation interactions with complementary aromatic residues in the binding site.
Table 1: Potential Hydrogen Bond Interactions for this compound
| Functional Group of Ligand | Potential Role | Atom(s) Involved |
|---|---|---|
| Aniline Amine | Donor | Nitrogen, Hydrogen |
| Quinoline Nitrogen | Acceptor | Nitrogen |
| Ether Linkage | Acceptor | Oxygen |
This table is generated based on the chemical structure of the compound and illustrates potential interactions that would be confirmed by molecular docking software.
Docking simulations also identify the specific amino acid residues within the target's binding site that are critical for the interaction. Many quinoline-based compounds are designed as kinase inhibitors, which function by competing with adenosine (B11128) triphosphate (ATP) for its binding site. In a typical kinase ATP pocket, a "hinge region" forms crucial hydrogen bonds with inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to build a statistical correlation between the chemical structure of a series of compounds and their biological activity. These models are expressed as mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to an activity endpoint.
While extensive QSAR models for various classes of kinase inhibitors exist, specific published QSAR studies focusing on a series containing this compound were not identified in the reviewed literature. A hypothetical QSAR study for a series of analogs would involve calculating various descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties, and correlating them with measured inhibitory activity (e.g., IC50 values) to predict the activity of new compounds.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. uobaghdad.edu.iq It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. uobaghdad.edu.iqresearchgate.net By calculating the electron density, DFT can determine molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra. mdpi.com
DFT calculations on this compound would provide insight into its fundamental electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. uobaghdad.edu.iq A smaller gap suggests the molecule is more polarizable and more readily excited.
The distribution of these frontier orbitals is also informative. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would likely be distributed across the more electron-deficient quinoline ring system. This separation indicates the potential for intramolecular charge transfer upon electronic excitation.
To quantify reactivity more precisely, DFT calculations are used to determine various reactivity descriptors. Global indices, such as chemical hardness, softness, and the global electrophilicity index, provide a general measure of a molecule's stability and reactivity.
Local reactivity, which identifies the most reactive atomic sites within a molecule, is often analyzed using Fukui functions. mdpi.comsubstack.com These functions indicate how the electron density at a specific atom changes upon the addition or removal of an electron. substack.com There are three main types of Fukui indices:
f+ : Predicts the most likely site for a nucleophilic attack (where an electron is added).
f- : Predicts the most likely site for an electrophilic attack (where an electron is removed). mdpi.com
f0 : Predicts the most likely site for a radical attack.
For this compound, Fukui function analysis would likely identify the carbon atoms of the aniline ring ortho and para to the amine group as the primary sites for electrophilic attack (high f- values). Conversely, specific carbon atoms on the quinoline ring would be highlighted as susceptible to nucleophilic attack (high f+ values). This information is invaluable for predicting potential sites of metabolism or for designing synthetic modifications. substack.com
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational landscape and dynamic behavior of this compound. By simulating the atomic motions over time, MD provides insights into the molecule's flexibility, the stability of its different spatial arrangements (conformers), and the energetic barriers between them. This information is crucial for understanding its structure-property relationships.
The conformational flexibility of this compound is primarily dictated by the rotation around the two single bonds of the ether linkage (C-O-C). These rotations define the relative orientation of the quinoline and aniline ring systems. To systematically explore the conformational space, a potential energy surface (PES) scan is typically performed prior to MD simulations. This involves calculating the molecule's energy at various fixed values of the key dihedral angles, while allowing the rest of the geometry to relax.
For this compound, the two critical dihedral angles are:
τ1: C(quinoline ring) - O - C(aniline ring) - C(aniline ring)
τ2: O - C(quinoline ring) - C(quinoline ring) - N(quinoline ring)
A relaxed PES scan would identify the low-energy conformers, which represent the most probable shapes of the molecule, and the transition states, which are the energy maxima that separate these stable conformations.
Following the identification of stable conformers, MD simulations can be initiated from these low-energy structures. The simulations would typically be run for several nanoseconds, and the trajectory of the molecule's atoms would be saved at regular intervals. Analysis of these trajectories provides a wealth of information about the molecule's dynamic behavior.
Key parameters analyzed from the MD simulations include:
Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure (usually the initial minimized conformer) over time. A stable RMSD value indicates that the conformer is not undergoing major structural changes and is stable in the simulated environment.
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for each atom and reveals the extent of its fluctuation around its average position. Higher RMSF values for a particular region of the molecule indicate greater flexibility. For this compound, one would expect the ether linkage and the methoxy group to show higher RMSF values compared to the more rigid quinoline and aniline rings.
Dihedral Angle Analysis: By monitoring the values of the key dihedral angles (τ1 and τ2) throughout the simulation, one can observe conformational transitions. The frequency and duration of these transitions provide information about the kinetic stability of the different conformers.
The results from MD simulations can be summarized in tables to compare the properties of different conformers. While specific experimental or simulation data for this compound is not publicly available, a hypothetical summary of findings from a typical MD study is presented below to illustrate the expected outcomes.
Table 1: Hypothetical Relative Energies and Key Dihedral Angles of Stable Conformers of this compound
This table outlines the theoretical low-energy conformers identified from a Potential Energy Surface (PES) scan, which would serve as the starting points for molecular dynamics simulations. The relative energies indicate the thermodynamic stability of each conformer.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) |
| A | 0.00 | 60 | 10 |
| B | 1.25 | -65 | 15 |
| C | 2.50 | 175 | 5 |
Table 2: Hypothetical Results from Molecular Dynamics Simulations
This table presents plausible data that would be obtained from analyzing the molecular dynamics trajectories of the stable conformers. It includes the average RMSD to show conformational stability and the average RMSF of key functional groups to indicate their flexibility.
| Conformer | Average RMSD (Å) | Average RMSF of Methoxy Group (Å) | Average RMSF of Aniline Ring (Å) |
| A | 1.1 ± 0.2 | 1.8 | 0.7 |
| B | 1.3 ± 0.3 | 1.9 | 0.8 |
| C | 1.8 ± 0.5 | 2.1 | 0.9 |
Advanced Analog Design and Future Research Directions
Rational Design Strategies for Novel 3-((8-Methoxyquinolin-4-yl)oxy)aniline Analogues
Rational drug design aims to create new molecules with desired biological activity based on an understanding of the target's three-dimensional structure and the molecule's structure-activity relationships (SAR). researchoutreach.org For this compound, this involves strategic modifications to its core structure to optimize interactions with its biological target(s).
Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. For this compound, several modifications could be envisioned:
Methoxy (B1213986) Group: The 8-methoxy group on the quinoline (B57606) ring could be replaced with other small, electron-donating groups such as an ethoxy, hydroxyl, or a difluoromethyl group to probe the steric and electronic requirements of the binding pocket.
Aniline (B41778) Moiety: The aminophenyl group could undergo bioisosteric replacement. For instance, the amine group could be substituted with a hydroxyl, thiol, or small alkyl group to alter hydrogen bonding capacity and polarity.
Ether Linkage: The ether oxygen linking the quinoline and aniline moieties could be replaced with a thioether, sulfoxide (B87167), or an amino group to modify the molecule's flexibility and electronic properties.
Scaffold hopping involves replacing the central molecular core (the quinoline ring) with a structurally different but functionally similar scaffold to identify novel chemotypes with potentially improved properties or to circumvent existing patents. nih.gov Based on the structure of this compound, potential scaffold hops could include replacing the quinoline core with other bicyclic heterocycles known for their biological activity, such as quinazoline (B50416), quinoxaline (B1680401), or indole. nih.govnih.gov This approach led to the discovery of highly potent tubulin inhibitors when a quinazolin-4-yl scaffold was modified. nih.gov
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
| 8-Methoxy group | Ethoxy, Hydroxyl, Difluoromethyl | Modulate steric bulk, electronics, and metabolic stability |
| Aniline group | Phenol (B47542), Thiophenol, Pyridine (B92270) | Alter hydrogen bonding, polarity, and target interactions |
| Ether Linkage | Thioether, Amine, Methylene | Change bond angles, flexibility, and electronic character |
| Quinoline Scaffold | Quinazoline, Quinoxaline, Indole | Explore new chemical space, improve properties, find novel IP |
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. researchoutreach.org These hits are then grown or merged to create a more potent lead molecule.
For this compound, an FBDD approach would deconstruct the molecule into its constituent fragments:
The 8-Methoxyquinoline (B1362559) fragment: This privileged scaffold could be screened for binding to a target of interest.
The 3-aminophenol (B1664112) fragment: This piece could be evaluated independently.
Once initial fragment hits are identified, they can be optimized. A strategy known as "fragment merging by design" could then be employed, where two or more fragments that bind to adjacent sites on a target are linked together to create a single, high-affinity ligand. researchoutreach.org Alternatively, a fragment-informed structure-activity relationship (FI-SAR) approach could be used, where potent fragments are strategically fused with a versatile scaffold like quinoline to accelerate the discovery process. nih.gov This method has successfully produced dual-target inhibitors with high potency. nih.gov
Development of Multi-Targeting Quinoline-Based Agents
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. The quinoline scaffold is a versatile platform for creating such agents. nih.govnih.gov
Analogues of this compound could be designed as MTDLs. For example, by incorporating pharmacophores known to inhibit other relevant enzymes or receptors, new derivatives could be created to target multiple pathways. Research has shown that quinoline–sulfonamide hybrids can act as dual inhibitors of monoamine oxidases (MAO) and cholinesterases (ChE), which are key enzymes in neurodegenerative diseases. nih.gov Similarly, quinoline derivatives have been developed to simultaneously target multiple receptor tyrosine kinases involved in cancer, such as c-Met, VEGF, and EGF receptors. nih.gov The design of such agents involves creating hybrid molecules that combine the structural features necessary for interacting with each intended target.
Integration of High-Throughput Screening and Combinatorial Chemistry
To explore the vast chemical space around the this compound scaffold, modern drug discovery relies on the integration of combinatorial chemistry and high-throughput screening (HTS). nih.gov
Combinatorial chemistry allows for the rapid synthesis of large numbers of different but structurally related molecules, known as a library. nih.gov Various established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, can be adapted for combinatorial approaches. mdpi.com The use of multicomponent reactions (MCRs) is particularly efficient, as it allows for the construction of complex quinoline derivatives in a single step from multiple starting materials, facilitating the creation of diverse libraries. rsc.org
High-Throughput Screening (HTS) enables the rapid testing of these large compound libraries for activity against a specific biological target. nuvisan.com Highly automated systems can screen millions of compounds in a short period, identifying initial "hits." youtube.com For quinoline derivatives, HTS can be used in various assay formats, including biochemical, cellular, and phenotypic screens, to identify compounds with desired activities. nuvisan.com The combination of combinatorial library synthesis and HTS provides a powerful engine for discovering novel and potent analogues of this compound. nih.gov
Prospects for Further Preclinical Development of Quinoline-Based Therapeutics
The prospects for the preclinical development of therapeutics based on the this compound scaffold are strong, given the proven track record of other quinoline derivatives. nih.govnih.gov A notable example is the development of quinoline-based fibroblast activation protein inhibitors (FAPIs) for cancer diagnosis and therapy (theranostics). snmjournals.orgsnmjournals.orgnih.gov
The preclinical development pipeline for a novel analogue would typically involve:
In Vitro Studies: Assessing the compound's potency, selectivity, and mechanism of action using cell-based assays. This includes testing against a panel of cancer cell lines or relevant enzyme assays. bris.ac.uk
In Vivo Studies: Evaluating the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and tolerability in animal models of disease. snmjournals.orgsnmjournals.org
Theranostic Development: For applications in oncology, promising analogues could be radiolabeled (e.g., with Gallium-68 or Lutetium-177) to create theranostic agents for PET imaging and targeted radiotherapy, similar to the successful FAPI-04. snmjournals.orgsnmjournals.orgresearchgate.net
The successful translation of other quinoline-based agents from the lab to clinical settings provides a clear and promising path for the future development of novel therapeutics derived from this compound. nih.govsnmjournals.org
Q & A
Q. What are the recommended synthetic routes for 3-((8-Methoxyquinolin-4-yl)oxy)aniline, and how can reaction efficiency be optimized?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 8-methoxyquinolin-4-ol derivatives and 3-nitroaniline, followed by reduction of the nitro group to an amine. Key steps include:
- Substitution : Use polar aprotic solvents (e.g., DMF) with a base (K₂CO₃) to deprotonate the hydroxyl group on the quinoline, facilitating nucleophilic attack on the nitroaniline derivative .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Monitor reaction progress via TLC or HPLC to avoid over-reduction.
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of quinolinol derivative) and temperature (80–100°C) to improve yields .
Q. How should researchers characterize this compound to confirm its structural integrity?
A multi-technique approach is critical:
- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement, particularly to confirm the methoxy and oxyaniline substituents on the quinoline core .
- Spectroscopy :
- NMR : Compare ¹H/¹³C NMR peaks with analogous quinoline derivatives (e.g., 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline) to validate substituent positions .
- HRMS : Confirm molecular weight (C₁₆H₁₃N₂O₃, expected m/z ~295.09) .
- Elemental analysis : Validate C, H, N content within ±0.3% theoretical values .
Q. What safety protocols are essential when handling this compound?
Based on structural analogs, this compound likely shares hazards with its quinoline-aniline derivatives:
- GHS Classification : Anticipate acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across studies?
Discrepancies often arise from solvent polarity and crystallinity differences:
- Methodological standardization : Use USP/PhEur solubility tiers (e.g., water, DMSO, ethanol) under controlled temperatures (25°C ± 1°C).
- Crystallinity analysis : Compare XRD patterns of batches to identify polymorphic forms affecting solubility .
- Co-solvent screening : Test solubilizers like cyclodextrins or surfactants for biologically relevant assays .
Q. What strategies are effective for analyzing unexpected byproducts during synthesis?
- LC-MS/MS : Identify byproducts via fragmentation patterns. For example, over-oxidation may yield quinone derivatives (m/z +16 from parent ion) .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-aniline) to trace nitro group reduction pathways and side reactions .
- DFT calculations : Model reaction intermediates to predict competing pathways (e.g., methoxy group cleavage under acidic conditions) .
Q. How can computational modeling enhance understanding of its structure-activity relationships (SAR)?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). The methoxy group’s electron-donating effects may improve binding affinity .
- QSAR models : Corrogate experimental bioactivity data (e.g., IC₅₀ values) with descriptors like logP, polar surface area, and H-bond donors .
- Dynamic simulations : MD simulations (GROMACS) can assess stability in lipid bilayers for drug delivery studies .
Q. What experimental designs are recommended for assessing photostability?
- Forced degradation : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Quinine sulfate can serve as a actinometric control .
- Radical scavengers : Add antioxidants (e.g., BHT) to evaluate protection against ROS-mediated degradation .
- Solid-state analysis : Compare XRD patterns before/after irradiation to detect crystal lattice disruptions .
Methodological Notes
- Crystallography : SHELX refinement requires high-quality single crystals. Optimize crystallization using solvent vapor diffusion (e.g., CHCl₃/hexane) .
- Contradiction resolution : Cross-validate conflicting data (e.g., bioactivity) using orthogonal assays (e.g., SPR vs. cell-based assays) .
- Safety compliance : Document hazard mitigation in line with OSHA 29 CFR 1910 and GHS guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
